2,3,5,6-Tetrafluoro-4-methoxyaniline
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxyaniline is an aniline derivative characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methoxyaniline typically involves the nucleophilic substitution of 2,3,5,6-tetrafluoro-4-nitroanisole. The reaction is carried out under controlled conditions, often using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The methoxy group further modulates its electronic properties, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxyaniline: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,3,5,6-Tetrafluoro-4-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical behavior
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxyaniline is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKAQCACRZBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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